molecular formula C29H24N2O5S2 B11613412 ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

Cat. No.: B11613412
M. Wt: 544.6 g/mol
InChI Key: YXSNTAQFTQIYNG-PYCFMQQDSA-N
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Description

Ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring system.

    Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction, often using benzaldehyde derivatives.

    Functional Group Modifications:

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the benzylidene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino, phenyl, or phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halides, sulfonyl chlorides, and amines are commonly employed under conditions like reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on various biological systems, including its role as an enzyme inhibitor.

    Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.

    Industrial Applications: It is explored for use in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. These targets often include enzymes or receptors that play crucial roles in cellular processes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate can be compared with other thiazolopyridine derivatives:

    Ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-methyl-6-(methylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate: This compound has a methyl group instead of a phenyl group, which may affect its biological activity and chemical reactivity.

    Ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(methylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate: The presence of a methylsulfonyl group instead of a phenylsulfonyl group can lead to differences in solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H24N2O5S2

Molecular Weight

544.6 g/mol

IUPAC Name

ethyl (2Z)-5-amino-6-(benzenesulfonyl)-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C29H24N2O5S2/c1-2-36-29(33)24-23(20-14-8-4-9-15-20)25(38(34,35)21-16-10-5-11-17-21)26(30)31-27(32)22(37-28(24)31)18-19-12-6-3-7-13-19/h3-18,23H,2,30H2,1H3/b22-18-

InChI Key

YXSNTAQFTQIYNG-PYCFMQQDSA-N

Isomeric SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)/C(=C/C5=CC=CC=C5)/S2

Canonical SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=CC=CC=C5)S2

Origin of Product

United States

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